molecular formula C9H10OS2 B1375967 2,6-Bis(methylthio)benzaldehyde CAS No. 918882-53-8

2,6-Bis(methylthio)benzaldehyde

Cat. No. B1375967
CAS RN: 918882-53-8
M. Wt: 198.3 g/mol
InChI Key: BPTQRUHJHYYKCG-UHFFFAOYSA-N
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Description

2,6-Bis(methylthio)benzaldehyde is a chemical compound with the molecular formula C9H10OS2 . It is used in various chemical reactions and has potential applications in different fields .


Synthesis Analysis

The synthesis of 2,6-Bis(methylthio)benzaldehyde can be achieved from 2,6-Dichlorobenzaldehyde and Sodium thiomethoxide . More detailed synthesis procedures might be found in specific literature .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(methylthio)benzaldehyde consists of a benzene ring substituted with two methylthio groups and one aldehyde group . The InChI code is 1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

2,6-Bis(methylthio)benzaldehyde has a molecular weight of 198.3 g/mol . It has a topological polar surface area of 67.7 Ų and a complexity of 138 . The compound is solid at room temperature .

Scientific Research Applications

Oxidation Reactions

Research indicates that compounds related to 2,6-bis(methylthio)benzaldehyde, such as 2,6-bis(hydroxymethyl) phenols, undergo selective mono- and bis-oxidations. These oxidations have been achieved using active manganese dioxide, resulting in good yields of oxidized products under optimized conditions of oxidant activity, reaction solvent, and temperature (R. Xie et al., 1994).

Electrochemical Properties

Studies on similar compounds, such as 2,6-bis(bis methylthio) methylene benzo dithioles, have been conducted to understand their electrochemical properties in solution. This research is vital for exploring the potential applications of these compounds in electrochemical devices and systems (Y. Gimbert & A. Moradpour, 1991).

Structural Modeling in Chemistry

In the field of structural chemistry, derivatives of 2,6-bis(methylthio)benzaldehyde-like compounds have been used in modeling studies. For instance, alcohol and aldehyde adducts of zinc thiolates have been examined to understand their structural properties, which are significant for applications in coordination chemistry and material science (B. Müller et al., 1999).

Synthesis of Macrocyclic and Heteromacrocyclic Compounds

Recent research has focused on synthesizing new benzo-fused macrocyclic and heteromacrocyclic bis(Schiff bases) using synthons related to 2,6-bis(methylthio)benzaldehyde. This area of research is crucial for the development of novel organic compounds with potential applications in various fields, including medicinal chemistry and materials science (Ahmed A. M. Ahmed et al., 2021).

Safety and Hazards

The safety data sheet for 2,6-Bis(methylthio)benzaldehyde indicates that it is combustible and may cause skin and eye irritation . It may also be harmful if inhaled . It is advised to handle this compound with appropriate protective measures .

properties

IUPAC Name

2,6-bis(methylsulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQRUHJHYYKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)SC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90844950
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

918882-53-8
Record name 2,6-Bis(methylsulfanyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90844950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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